N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride
Description
N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride is an amide-based organic compound characterized by a branched alkylamine (propan-2-yl) and a propylamino-substituted acetamido group. The compound shares structural motifs with local anesthetics like prilocaine hydrochloride, featuring an amide linkage and protonatable amine groups critical for solubility and biological activity.
Properties
Molecular Formula |
C11H24ClN3O2 |
|---|---|
Molecular Weight |
265.78 g/mol |
IUPAC Name |
N-propan-2-yl-2-[[2-(propylamino)acetyl]amino]propanamide;hydrochloride |
InChI |
InChI=1S/C11H23N3O2.ClH/c1-5-6-12-7-10(15)14-9(4)11(16)13-8(2)3;/h8-9,12H,5-7H2,1-4H3,(H,13,16)(H,14,15);1H |
InChI Key |
NFYYETRFRLRECE-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC(=O)NC(C)C(=O)NC(C)C.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s closest analogs include prilocaine hydrochloride (N-(2-methylphenyl)-2-(propylamino)propanamide hydrochloride) and 2-(methylamino)-N-(propan-2-yl)acetamide hydrochloride (). Key comparisons are summarized below:
Key Observations :
- Prilocaine hydrochloride is a well-characterized local anesthetic with a toluidine backbone, enhancing lipid solubility and tissue penetration . Its molecular weight (256.78 g/mol) and amide structure contribute to stability and prolonged action .
- 2-(Methylamino)-N-(propan-2-yl)acetamide HCl is simpler in structure, with a lower molecular weight (166.65 g/mol) and fewer functional groups, limiting its pharmacological utility .
Pharmacological and Toxicological Profiles
- Its therapeutic index is narrower than lidocaine due to metabolite toxicity .
- No pharmacological data exist for the target compound. Toxicity risks associated with its metabolites (e.g., propylamine derivatives) remain unstudied.
Q & A
Q. What are the standard synthetic routes for N-(propan-2-yl)-2-[2-(propylamino)acetamido]propanamide hydrochloride?
The synthesis involves condensation of o-toluidine with 2-bromopropionyl bromide to form 2-bromo-o-propionotoluidide, followed by reaction with propylamine to yield the prilocaine base. Subsequent treatment with hydrochloric acid produces the hydrochloride salt . Key steps require controlled stoichiometry and purification via recrystallization to achieve >99% purity .
Q. Which spectroscopic methods are recommended for structural characterization?
Q. How does prilocaine hydrochloride interact with biological targets (e.g., sodium channels)?
As a local anesthetic, it blocks voltage-gated sodium channels by binding to the intracellular domain in their inactivated state. Methodologically, this is assessed via in vitro electrophysiology (patch-clamp) using dorsal root ganglion neurons .
Q. What are the critical safety protocols for handling this compound?
- Use PPE (gloves, goggles, lab coat) to prevent dermal/ocular exposure (H313/H333).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers at <25°C to prevent degradation .
Advanced Research Questions
Q. How can synthesis yield be optimized while minimizing impurities?
- Temperature Control : Maintain <10°C during bromopropionyl bromide addition to suppress side reactions.
- Catalyst Use : Employ triethylamine to neutralize HBr, improving reaction efficiency.
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate the product from byproducts like o-toluidine hydrochloride .
Q. What advanced techniques resolve stereochemical uncertainties in prilocaine derivatives?
- X-ray Crystallography : Determine absolute configuration of chiral centers (e.g., C2 in the propylamino group).
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H (hexane/isopropanol mobile phase) .
Q. How do structural modifications (e.g., alkyl chain length) affect solubility and bioactivity?
Comparative studies show that replacing the propyl group with ethyl reduces lipid solubility, lowering membrane permeability and anesthetic potency. Assess via:
- LogP Measurements : Shake-flask method (octanol/water).
- In Vivo Efficacy : Tail-flick test in rodents .
Q. What methodologies identify degradation products under stressed conditions?
- Forced Degradation : Expose to UV light (ICH Q1B), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂).
- LC-MS/MS : Identify breakdown products (e.g., N-(2-methylphenyl)-2-aminopropanamide) and quantify using USP reference standards .
Q. How can pharmacokinetic parameters (e.g., half-life) be determined preclinically?
Q. What strategies validate synergistic effects in multi-drug formulations (e.g., prilocaine + lidocaine)?
- Isobolographic Analysis : Determine additive/synergistic interactions using fixed-ratio combinations in nerve-block assays.
- Molecular Dynamics : Simulate co-binding to sodium channels to assess cooperative effects .
Data Contradiction and Validation
Q. How to address discrepancies in reported solubility values across studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
